Basicity Superiority: pKa of N-t-Butyl vs. Unsubstituted DIPA and N-n-Butyl Congener
The N-t-butyl derivative exhibits a predicted pKa (conjugate acid) of 14.56 ± 0.20, substantially exceeding the reported pKa of approximately 8.88 for unsubstituted bis(2-hydroxypropyl)amine (DIPA) . This enhanced basicity, attributable to the electron-donating inductive effect of the tert-butyl group, translates to a roughly 5.7 pKa-unit increase—representing an approximately 500,000-fold greater basicity . The N-n-butyl analog lacks comparable published pKa data, but the tert-butyl group's stronger +I effect relative to n-butyl predicts a measurable basicity advantage for the target compound [1].
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 14.56 ± 0.20 (predicted) |
| Comparator Or Baseline | DIPA (bis(2-hydroxypropyl)amine): pKa ≈ 8.88 (conjugate acid, literature); N-n-butyl analog: pKa not directly reported |
| Quantified Difference | ΔpKa ≈ +5.7 units vs. DIPA (approx. 500,000× greater basicity) |
| Conditions | Predicted pKa using computational methods (Chem960 database); DIPA pKa from aqueous solution measurements. |
Why This Matters
Higher basicity directly impacts acid-neutralization capacity, CO₂ absorption stoichiometry, and catalytic activity in base-catalyzed reactions, making the t-butyl derivative the preferred choice where strong, hindered-base character is required.
- [1] SciLit. SYNTHESIS OF N-SUBSTITUTED DIISOPROPANOLAMINES, THEIR SEBACATE POLYESTERS AND POLYURETHANE ELASTOMERS. Documents ionization constant variation across N-substituted diisopropanolamines. View Source
